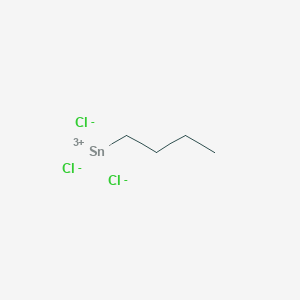

Tricloruro de butilestaño

Descripción general

Descripción

Synthesis Analysis

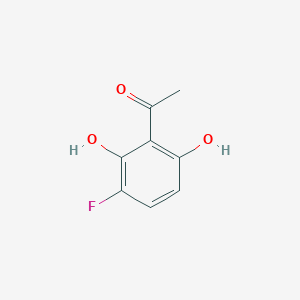

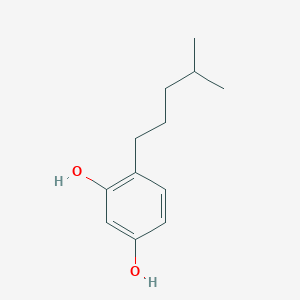

The synthesis of butyltin trichloride involves organometallic routes that may include the reaction of tin metals with butylchloride under specific conditions. Notably, its reactions can lead to the formation of complex structures. For instance, butyltin trichloride reacts with 1-(2-methyl-2,3-dihydrobenzothiazol-2-yl)-propan-2-one to yield a hydroxyl-bridged aquobutyldichlorotin hydroxide dimer, which is hydrogen-bonded to four 2-methylbenzothiazole molecules (Chen-Yan Wei, 1994).

Molecular Structure Analysis

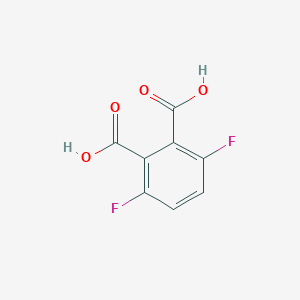

The molecular structure of butyltin trichloride derivatives can exhibit complex geometries, as shown by the unique macrocyclic tetramer of tri-n-butyltin 2,6-difluorobenzoate with a 16-membered Sn4C4O8 ring, demonstrating the five-coordinated tin atoms in distorted trigonal bipyramidal geometries (M. Gielen et al., 1994).

Chemical Reactions and Properties

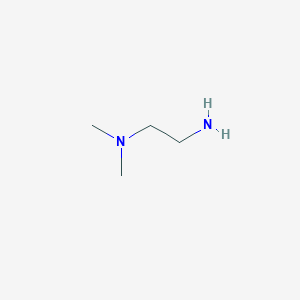

Butyltin trichloride acts as a catalyst precursor in various chemical reactions including etherifications and hydro-hydroxy-eliminations, showcasing its versatility in promoting organic transformations (D. Marton, Pierangelo Slaviero, G. Tagliavini, 1989).

Physical Properties Analysis

The physical properties of butyltin compounds are crucial for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and the nature of substituents on the tin atom.

Chemical Properties Analysis

The chemical properties of butyltin trichloride, including its reactivity and stability, are defined by its organotin nature. It undergoes various reactions forming complexes and polymers with different organic and inorganic substrates, demonstrating its role in synthesizing a wide range of organotin compounds. For example, the reaction with p-toluenesulfonic acid yields a butyltin oxo cluster with complex molecular structure (C. Eychenne-Baron et al., 2000).

Aplicaciones Científicas De Investigación

Recubrimiento de vidrio

El tricloruro de butilestaño se ha examinado como precursor de recubrimientos de dióxido de estaño sobre vidrio . Estos recubrimientos, especialmente cuando están dopados, son de baja emisividad y transparentes a la luz visible, reflejan la luz infrarroja y proporcionan una alta conductancia y una baja resistencia superficial . Por ejemplo, el this compound se utiliza en el proceso de fabricación de envases de vidrio como los que se utilizan para cervezas, licores y jugos .

Estabilizador de PVC

El this compound se usa como estabilizador de cloruro de polivinilo (PVC) . El PVC se utiliza en la producción masiva de diversos objetos. Uno de esos objetos es un contenedor a base de PVC para diversos vinos y brandies (especialmente los producidos en Canadá). En consecuencia, el this compound se filtra en el vino junto con otros compuestos organoestaño .

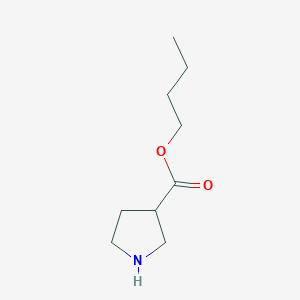

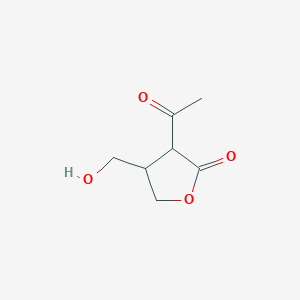

Polimerización de apertura de anillo

El iniciador tricloruro de n-butilestaño(IV) (nBuSnCl3) se utilizó con éxito en la polimerización de apertura de anillo (ROP) de ε-caprolactona (ε-CL) en condiciones sin disolvente . Se investigó su reactividad mediante calorimetría de barrido diferencial (DSC) no isotérmica .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

butyl(trichloro)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLFYGFCXGNERH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029210 | |

| Record name | Butyltin trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] Yellow to red clear liquid; [MSDSonline] | |

| Record name | Stannane, butyltrichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mono-n-butyltin trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7522 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

102 °C @ 12 mm Hg | |

| Record name | MONO-N-BUTYLTIN TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

81 °C (closed cup) | |

| Record name | MONO-N-BUTYLTIN TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in organic solvents; sparingly sol in water with partial hydrolysis | |

| Record name | MONO-N-BUTYLTIN TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.71 at 25 °C/4 °C | |

| Record name | MONO-N-BUTYLTIN TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of dibutyltin and tributyltin compounds on the thymus were studied in relation to the cell kinetics of thymic atrophy. Male Wistar rats were exposed to single oral doses of 10 to 180 mg/kg mono-n-butyltin trichloride, 5 to 35 mg/kg di-n-butyltin dichloride, and 5 to 60 mg/kg tri-n-butyltin chloride. Body weights and organ weights for thymus, spleen, liver, kidneys, and adrenals were measured at varying times up to 9 days after exposure, and thymocyte suspensions were assessed for cell counts, cell size, and the incorporation of DNA, RNA, and protein precursors into acid precipitable material. Organ weights were not affected by any dose of mono-n-butyltin but were reduced di-n-butyltin dichloride and tri-n-butyltin chloride with the most significant effects obvious at 4 days post treatment. Dose levels reducing the relative thymic weight by 50% were 18 mg/kg di-n-butyltin dichloride and 29 mg/kg tri-n-butyltin chloride. Di-n-butyltin dichloride and tri-n-butyltin chloride produced a dose related reduction of cortical lymphocytes in thymus with pronounced reduction in the width of the thymic cortex at doses greater than 100 umol/kg body weight. The frequency of small cells in thymocyte suspensions increased over the 9 day post exposure period with progressive decrements in the number of intermediate and large thymocytes. Lymphoblast counts increased significantly on post exposure day four concomitant with maximal thymic atrophy. It was/ suggested that atrophy of the thymus and the subsequent immunosuppression are characteristics of diorganotin compounds. | |

| Record name | MONO-N-BUTYLTIN TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS RN |

1118-46-3 | |

| Record name | Butyltin trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-n-butyltin trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyltin trichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, butyltrichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyltin trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyltin trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONO-N-BUTYLTIN TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-63 °C | |

| Record name | MONO-N-BUTYLTIN TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

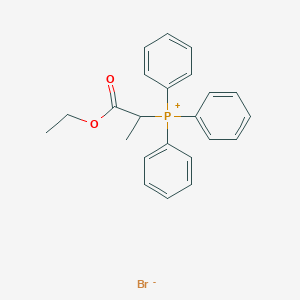

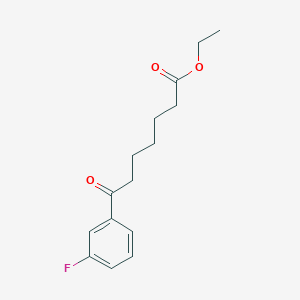

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

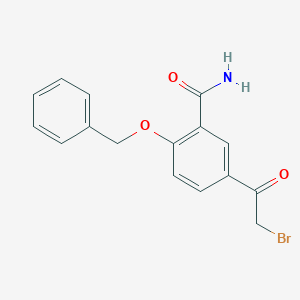

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Butyltin trichloride?

A1: Butyltin trichloride has the molecular formula C4H9Cl3Sn and a molecular weight of 281.22 g/mol [].

Q2: What spectroscopic data is available to characterize Butyltin trichloride?

A2: Butyltin trichloride can be characterized by a range of spectroscopic techniques, including:

- NMR Spectroscopy: Both 1H, 13C, and 119Sn NMR can be used to determine the structure and purity of the compound [, , , , ].

- FTIR Spectroscopy: Infrared spectroscopy helps identify the characteristic functional groups present in the molecule [, , ].

- Mass Spectrometry: This technique provides information about the molecular weight and fragmentation pattern of the compound [, ].

Q3: Is Butyltin trichloride compatible with Polyvinyl chloride (PVC)?

A3: Yes, Butyltin trichloride is often used as a stabilizer in PVC production. It helps prevent the degradation of the polymer during processing at high temperatures [, ].

Q4: How does Butyltin trichloride stabilize PVC?

A4: Butyltin trichloride reacts with HCl released during PVC degradation, forming organotin chlorides that do not catalyze further degradation. Additionally, it can substitute labile chlorine atoms in PVC, improving its stability [].

Q5: What are the main catalytic applications of Butyltin trichloride?

A5: Butyltin trichloride is a versatile catalyst used in various reactions, including:

- Glycerolysis of Triacylglycerides: It catalyzes the conversion of triacylglycerides to monoacylglycerols and diacylglycerols [].

- Reduction of Alkyl Halides: It acts as a co-catalyst in the reduction of alkyl halides by sodium borohydride [].

- Ring-Opening Polymerization (ROP): It catalyzes the ROP of lactides, producing cyclic polylactides [].

- Etherification Reactions: It promotes etherifications and hydro-hydroxy-eliminations [, ].

Q6: What is the proposed mechanism for Butyltin trichloride catalyzed glycerolysis?

A6: The exact mechanism is still debated, but it's suggested to involve coordination of the Butyltin trichloride to the carbonyl group of the triacylglyceride, facilitating nucleophilic attack by glycerol [].

Q7: How selective is Butyltin trichloride in catalyzing organic reactions?

A7: The selectivity of Butyltin trichloride varies depending on the reaction conditions and substrates. For example, in the reaction of 1-(tributylstannyl)-2-butene with aldehydes, it shows high Z-selectivity in 2-butenylation and erythro-selectivity in 1-methyl-2-propenylation [].

Q8: How does changing the alkyl group in organotin chlorides affect their catalytic activity in lactide polymerization?

A8: Studies comparing dimethyltin dichloride, dibutyltin dichloride, and diphenyltin dichloride in lactide ROP showed the following reactivity order: Me2SnCl2 < Bu2SnCl2 << Ph2SnCl2. This suggests that larger, more electron-donating groups on the tin center increase its catalytic activity [].

Q9: How does the number of chlorine atoms on the tin center affect the reactivity of organotin compounds?

A9: In the series of tributyltin chloride, dibutyltin dichloride, and butyltin trichloride, the reactivity increases with the number of chlorine atoms attached to the tin center, indicating that a more electrophilic tin center enhances the catalytic activity [].

Q10: What are the known toxicological effects of Butyltin trichloride?

A11: Butyltin trichloride has been found to be developmentally toxic in animal studies. Research shows it can cause maternal toxicity, embryo lethality, and fetal malformations [, , ].

Q11: What is the environmental impact of Butyltin trichloride?

A12: Butyltin trichloride is considered an environmental pollutant. It can accumulate in sediments and bioaccumulate in organisms, posing risks to aquatic ecosystems. More research is needed to understand its degradation pathways and long-term ecological effects [].

Q12: What analytical methods are used to determine Butyltin trichloride in environmental samples?

A12: Common methods for analyzing Butyltin trichloride in environmental matrices (like air, soil, and water) include:

- Gas Chromatography with Atomic Emission Detection (GC-AED): This method offers high sensitivity and selectivity for organotin compounds [].

- Gas Chromatography with Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of Butyltin trichloride based on its mass spectrum [, , , , ].

- Supercritical Fluid Extraction (SFE): This extraction method is used to isolate Butyltin trichloride from solid matrices like soil, prior to analysis [].

Q13: How are Butyltin compounds extracted from textile samples for analysis?

A14: A common method involves using a synergetic solvent mixture, such as acetic acid/sodium acetate buffer and methanol, followed by derivatization with sodium tetraethylborate and extraction with hexane [, ].

Q14: Why is derivatization often required in the analysis of Butyltin compounds?

A15: Derivatization converts the relatively non-volatile Butyltin chlorides into more volatile and thermally stable derivatives, making them suitable for analysis by gas chromatography [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50017.png)